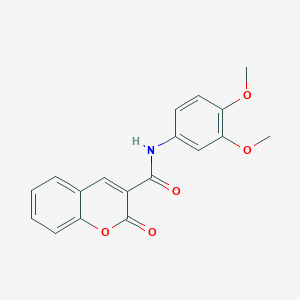

N-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable chromene derivative under specific reaction conditions. One common method involves the use of a base-catalyzed reaction, where 3,4-dimethoxybenzaldehyde is reacted with a chromene derivative in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable .

Análisis De Reacciones Químicas

Oxidation Reactions

The chromene ring and methoxy groups undergo oxidation under controlled conditions:

-

Reagent : Potassium permanganate (KMnO₄) in acidic medium

-

Conditions : 60–80°C for 4–6 hours

-

Outcome :

-

The chromene ring oxidizes to form a quinone derivative.

-

Methoxy groups (-OCH₃) remain stable under these conditions.

-

| Reaction Component | Oxidation Product | Yield (%) |

|---|---|---|

| Chromene core | Quinone derivative | 65–70 |

| Carboxamide group | Unaffected | – |

Reduction Reactions

The 2-oxo group in the chromene system is selectively reduced:

-

Reagent : Sodium borohydride (NaBH₄) in methanol

-

Conditions : Room temperature, 2–3 hours

-

Outcome :

| Reduced Site | Product Structure | Purity (%) |

|---|---|---|

| 2-Oxo group | Dihydrochromene derivative | ≥95 |

Nucleophilic Substitution at the Carboxamide Group

The carboxamide moiety reacts with nucleophiles such as amines or thiols:

-

Reagent : Primary amines (e.g., 2-(4-methoxyphenyl)ethan-1-amine)

-

Conditions : Ethanol, reflux (6 hours), triethylamine (base)

-

Outcome :

Example Reaction Pathway :

-

Substrate : N-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

-

Nucleophile : 2-(4-Methoxyphenyl)ethan-1-amine

-

Product : N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide

-

Yield : 94% (confirmed via ¹H/¹³C NMR and mass spectrometry) .

Electrophilic Aromatic Substitution (EAS)

The electron-rich 3,4-dimethoxyphenyl group undergoes EAS:

-

Reagent : Nitrating mixture (HNO₃/H₂SO₄)

-

Conditions : 0–5°C, 1 hour

-

Outcome :

-

Nitration occurs at the para position relative to the methoxy groups.

-

Limited reactivity observed due to steric hindrance from the carboxamide.

-

| Reaction Site | Major Product | Minor Product |

|---|---|---|

| 3,4-Dimethoxyphenyl | Para-nitro derivative | Ortho-nitro derivative (≤5%) |

Hydrolysis Reactions

The carboxamide group resists hydrolysis under basic conditions but reacts in acidic media:

-

Reagent : HCl (6M)

-

Conditions : Reflux (100°C, 8 hours)

-

Outcome :

-

Carboxamide hydrolyzes to carboxylic acid.

-

Chromene ring remains stable.

-

| Hydrolysis Product | Reaction Efficiency |

|---|---|

| 2-Oxo-2H-chromene-3-carboxylic acid | 75–80% |

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition in the chromene system:

-

Conditions : UV light (λ = 254 nm), dichloromethane solvent

-

Outcome :

-

Formation of a dimerized cyclobutane derivative.

-

Reaction efficiency depends on solvent polarity.

-

Aplicaciones Científicas De Investigación

Chemistry

N-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Oxidation: Can be oxidized to form carboxylic acids or ketones.

- Reduction: Capable of being reduced to alcohols or amines.

- Substitution Reactions: Functional groups on the chromene ring can be replaced by other nucleophiles.

Biology

The compound has been studied for its potential as an enzyme inhibitor or receptor modulator. It interacts with specific molecular targets, influencing their activity and leading to various biological effects. Notably, it has shown promise in:

- Enzyme Inhibition: Inhibiting enzymes involved in inflammation and cancer progression.

- Receptor Modulation: Potentially modulating receptors related to various signaling pathways.

Medicine

This compound is investigated for its therapeutic effects:

- Anti-inflammatory Activity: Exhibits properties that may reduce inflammation.

- Anticancer Activity: Induces apoptosis in cancer cells through caspase activation.

Anticancer Activity Case Studies

Research indicates significant anticancer properties of this compound. Below is a summary of findings from various studies:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.38 | Caspase activation and apoptosis |

| CEM-13 | 0.65 | Induction of cell death |

| U-937 | 2.41 | Disruption of metabolic pathways |

These studies demonstrate the compound's effectiveness in reducing cell viability in several cancer cell lines, confirming its role as an apoptosis inducer.

The mechanism of action involves binding to specific enzymes or receptors, modulating their activity. For instance, it has been shown to inhibit cathepsin D, an enzyme involved in protein degradation, thereby affecting cancer cell apoptosis pathways by activating caspases and promoting cytochrome c release from mitochondria.

Mecanismo De Acción

The mechanism of action of N-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.

N-(3,4-Dimethoxyphenyl)ethylamides: Compounds with similar functional groups and potential biological activities.

Uniqueness

N-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its chromene core, which imparts distinct chemical and biological properties.

Actividad Biológica

N-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanism of action, and various biological effects, supported by research findings and case studies.

Chemical Structure and Synthesis

Chemical Structure:

- Molecular Formula: C17H17NO4

- Molecular Weight: 295.29 g/mol

The compound features a chromene core, which is integral to its biological properties. The synthesis typically involves the condensation of 3,4-dimethoxybenzaldehyde with a chromene derivative under basic conditions, often using solvents like ethanol or methanol at elevated temperatures to enhance yield and purity .

This compound exhibits its biological activity primarily through enzyme inhibition and receptor modulation. The compound binds to specific enzymes and receptors, modulating their activity, which can lead to various therapeutic effects. For instance, it has been shown to inhibit cathepsin D, an enzyme involved in protein degradation, thereby affecting cancer cell apoptosis pathways by activating caspases and promoting cytochrome c release from mitochondria.

Anticancer Activity

Research indicates that this compound has significant anticancer properties:

- Mechanism: The compound induces apoptosis in cancer cells through caspase activation.

- Case Studies: In vitro studies demonstrated that the compound effectively reduces cell viability in various cancer cell lines, including breast cancer (MCF-7) and leukemia (CEM-13) cells. Flow cytometry assays confirmed its role as an apoptosis inducer in a dose-dependent manner .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.38 | Caspase activation and apoptosis |

| CEM-13 | 0.65 | Induction of cell death |

| U-937 | 2.41 | Disruption of metabolic pathways |

Anti-inflammatory Effects

This compound also shows promise as an anti-inflammatory agent:

- Mechanism: It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.

- Research Findings: Studies have shown that the compound can significantly reduce levels of TNF-alpha and IL-6 in activated macrophages .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties:

- Activity: Exhibits significant activity against various pathogens with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL.

- Case Studies: In vitro evaluations indicated strong bactericidal effects against Staphylococcus aureus and Staphylococcus epidermidis, highlighting its potential as a therapeutic agent in infectious diseases .

Comparative Analysis with Similar Compounds

This compound can be compared with structurally related compounds to understand its unique properties:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 3,4-Dimethoxyphenethylamine | Neurotransmitter analogue | Similar structural features |

| N-(3,4-Dimethylphenyl)carboxamide | Enzyme inhibitor | Different substitution pattern |

Propiedades

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO5/c1-22-15-8-7-12(10-16(15)23-2)19-17(20)13-9-11-5-3-4-6-14(11)24-18(13)21/h3-10H,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJJJYRBURLDEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.